Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbonate is an organic compound that features a benzyl group attached to a carbonate moiety, which is further linked to a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbonate typically involves the reaction of benzyl chloroformate with 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbonate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carboxylate, while reduction can produce benzyl(2,5-dihydro-1H-pyrrol-1-yl)methanol.
Scientific Research Applications
Benzyl(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound shares the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group but has a benzoic acid moiety instead of a benzyl carbonate.
N-Phenylmaleimide: Similar in structure, this compound has a phenyl group attached to the maleimide ring.
Uniqueness
Benzyl(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbonate is unique due to the presence of the benzyl carbonate group, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H9NO5 |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
benzyl (2,5-dioxopyrrol-1-yl) carbonate |
InChI |
InChI=1S/C12H9NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
OBVUAHMTWOAEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)ON2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.